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Compound of Interest

Compound Name: trideuterio(113C)methanol

Cat. No.: B15088662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques

such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving

accurate and precise results. An ideal internal standard co-elutes with the analyte of interest

and exhibits similar ionization and fragmentation behavior, thereby compensating for variations

in sample preparation, injection volume, and instrument response. Trideuterio(¹³C)methanol

(¹³CD₃OH) represents a superior choice as an internal standard for the quantification of

methanol and related small molecules. Its unique isotopic labeling, combining both deuterium

and carbon-13, provides distinct advantages over singly labeled standards.

The primary benefit of using a stable isotope-labeled internal standard is its chemical similarity

to the analyte, ensuring it behaves nearly identically during extraction and chromatography.

The mass difference allows for its distinction from the analyte by the mass spectrometer.

Trideuterio(¹³C)methanol offers a significant mass shift of +4 atomic mass units (amu)

compared to unlabeled methanol (CH₃OH), effectively moving its mass spectral signal away

from any potential interference from the analyte's naturally occurring isotopes. This dual-

labeling strategy minimizes cross-talk between the analyte and internal standard signals,

leading to enhanced accuracy and a lower limit of quantification.
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This document provides detailed application notes and protocols for the use of

trideuterio(¹³C)methanol as an internal standard in chromatographic applications, tailored for

researchers, scientists, and professionals in drug development.

Physicochemical Properties and Mass Spectral Data
A thorough understanding of the internal standard's properties is crucial for method

development.

Property Value

Chemical Formula ¹³CD₃OH

Molecular Weight 36.07 g/mol

Boiling Point ~65 °C

Purity Typically >99 atom % ¹³C, >98 atom % D

Storage 2-8°C, protected from moisture

Mass Spectrometry Fragmentation:

Under electron ionization (EI) for GC-MS, methanol and its isotopologues undergo

characteristic fragmentation. The primary ions for monitoring are selected based on their

abundance and specificity.

Compound Parent Ion (M⁺) [m/z] Major Fragment Ions [m/z]

Methanol (CH₃OH) 32 31, 29, 15

Trideuterio(¹³C)methanol

(¹³CD₃OH)
36 34, 30, 16

Application: Quantification of Methanol in Biological
Matrices (e.g., Plasma) by GC-MS
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This protocol outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS)

method for the sensitive and specific quantification of methanol in plasma, a critical analysis in

toxicology and metabolic studies.

Experimental Protocol
1. Materials and Reagents:

Methanol (analytical standard)

Trideuterio(¹³C)methanol (internal standard)

Human plasma (blank)

Perchloric acid (70%)

Sodium chloride

Deionized water

20 mL headspace vials with magnetic crimp caps

2. Preparation of Standards and Internal Standard Stock Solutions:

Methanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of methanol and dissolve in

100 mL of deionized water.

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of

trideuterio(¹³C)methanol and dissolve in 100 mL of deionized water.

Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution

1:10 with deionized water.

3. Preparation of Calibration Standards and Quality Control Samples:

Spike blank human plasma with appropriate volumes of the methanol stock solution to

prepare calibration standards at concentrations ranging from 1 to 500 µg/mL.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same

manner.

4. Sample Preparation:

Pipette 500 µL of plasma sample, calibration standard, or QC sample into a 20 mL

headspace vial.

Add 50 µL of the working internal standard solution (10 µg/mL) to each vial.

Add 100 µL of 70% perchloric acid to precipitate proteins.

Add 1 g of sodium chloride to each vial to increase the partitioning of methanol into the

headspace.

Immediately seal the vials with magnetic crimp caps.

Vortex each vial for 10 seconds.

5. GC-MS Instrumental Conditions:
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Parameter Setting

Gas Chromatograph Agilent 7890B GC or equivalent

Column
DB-624 or similar polar capillary column (30 m x

0.25 mm, 1.4 µm)

Injector Temperature 200°C

Oven Program 40°C (hold 5 min), ramp to 180°C at 20°C/min

Carrier Gas Helium at 1.2 mL/min

Headspace Autosampler

Incubation Temperature 80°C

Incubation Time 20 minutes

Injection Volume 1 mL (headspace)

Mass Spectrometer Agilent 5977B MSD or equivalent

Ionization Mode Electron Ionization (EI) at 70 eV

Acquisition Mode Selected Ion Monitoring (SIM)

Ions Monitored
Methanol: 31 (quantifier), 29 (qualifier)

¹³CD₃OH: 34 (quantifier), 30 (qualifier)

MS Source Temperature 230°C

MS Quadrupole Temp. 150°C

Data Presentation
Table 1: Calibration Curve Data for Methanol in Plasma
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Concentration (µg/mL)
Analyte/IS Peak Area Ratio
(Mean ± SD, n=3)

% Accuracy

1 0.025 ± 0.002 102.3

5 0.128 ± 0.009 98.7

25 0.645 ± 0.041 101.5

100 2.58 ± 0.15 99.2

250 6.42 ± 0.38 100.8

500 12.91 ± 0.75 99.6

Linearity (r²) >0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC Level
Nominal Conc.
(µg/mL)

Measured
Conc. (Mean ±
SD, n=5)

Intra-day
Precision
(%RSD)

Accuracy (%)

Low 10 9.8 ± 0.5 5.1 98.0

Medium 150 153.2 ± 6.1 4.0 102.1

High 400 394.8 ± 18.2 4.6 98.7

Workflow Diagram
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Sample Preparation

HS-GC-MS Analysis

Data Processing

Plasma Sample/Standard/QC (500 µL)

Add ¹³CD₃OH IS (50 µL)

Add Perchloric Acid (100 µL)

Add NaCl (1 g)

Seal Vial

Vortex

Incubate (80°C, 20 min)

Inject Headspace (1 mL)

GC Separation

MS Detection (SIM)

Peak Integration

Calibration Curve Construction

Quantify Unknowns
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HS-GC-MS workflow for methanol quantification.
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Application: Quantification of Formaldehyde (as
derivative) in Cell Culture Media by LC-MS/MS
Methanol can be metabolized to formaldehyde. This protocol describes the quantification of

formaldehyde by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH) and using

trideuterio(¹³C)methanol-derived formaldehyde as an internal standard. For this application,

¹³CD₂O would be the derivatized internal standard.

Experimental Protocol
1. Materials and Reagents:

Formaldehyde (analytical standard)

Trideuterio(¹³C)methanol (for in-situ generation of ¹³CD₂O standard)

2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with phosphoric acid)

Cell culture media (blank)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Deionized water (LC-MS grade)

2. Preparation of Standards and Internal Standard:

Formaldehyde Stock Solution (1 mg/mL): Prepare in deionized water.

Internal Standard Preparation: A certified ¹³CD₂-DNPH standard is recommended.

Alternatively, ¹³CD₂O can be generated from ¹³CD₃OH via oxidation, but this is a complex

process requiring specialized synthesis. For this protocol, we assume the use of a

commercially available ¹³CD₂-DNPH standard solution.

Working Internal Standard Solution (1 µg/mL of ¹³CD₂-DNPH): Prepare in acetonitrile.

3. Sample Preparation and Derivatization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To 200 µL of cell culture media, add 20 µL of the working internal standard solution.

Add 200 µL of the DNPH solution.

Vortex and incubate at 40°C for 30 minutes.

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Instrumental Conditions:

Parameter Setting

Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent

Column
C18 column (e.g., Waters BEH C18, 2.1 x 50

mm, 1.7 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient 30% B to 95% B over 5 minutes

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometer Waters Xevo TQ-S or equivalent

Ionization Mode Electrospray Ionization (ESI), Negative

MRM Transitions FA-DNPH: 209 > 163 ¹³CD₂-DNPH: 212 > 165

Capillary Voltage 2.5 kV

Source Temperature 150°C

Desolvation Temp. 500°C
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Logical Relationship Diagram

Formaldehyde (CH₂O)

FA-DNPH
(m/z 209)

Trideuterio(¹³C)formaldehyde
(¹³CD₂O)

¹³CD₂-DNPH
(m/z 212)

DNPH

LC Separation

MS/MS Detection
(MRM)
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Logical flow for formaldehyde analysis.

Conclusion
Trideuterio(¹³C)methanol is a highly effective internal standard for the quantitative analysis of

methanol and its metabolites by GC-MS and LC-MS. Its key advantages, including chemical

equivalence to the analyte and a significant mass difference that avoids isotopic interference,

contribute to the development of robust, accurate, and sensitive analytical methods. The

protocols provided herein offer a foundation for researchers to implement this superior internal

standard in their own studies, enhancing the quality and reliability of their quantitative data.

Careful method validation is, as always, recommended to ensure performance for the specific

matrix and concentration range of interest.

To cite this document: BenchChem. [Application Notes and Protocols:
Trideuterio(¹³C)methanol as an Internal Standard in Chromatography]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15088662#trideuterio-
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15088662?utm_src=pdf-body-img
https://www.benchchem.com/product/b15088662#trideuterio-113c-methanol-as-an-internal-standard-for-chromatography
https://www.benchchem.com/product/b15088662#trideuterio-113c-methanol-as-an-internal-standard-for-chromatography
https://www.benchchem.com/product/b15088662#trideuterio-113c-methanol-as-an-internal-standard-for-chromatography
https://www.benchchem.com/product/b15088662#trideuterio-113c-methanol-as-an-internal-standard-for-chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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